

## **SEL-212: A Combination Product for Gout**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |  |           |  |
|----------------------|----------|--|-----------|--|
| Compound Name:       | BM-212   |  |           |  |
| Cat. No.:            | B1667142 |  | Get Quote |  |

SEL-212 is an investigational treatment for chronic refractory gout, consisting of pegadricase (a PEGylated uricase) and Imm $TOR^{TM}$  (rapamycin-containing nanoparticles). The available data on its safety profile comes from clinical trials.

### **Adverse Events Profile of SEL-212**

Clinical trial data from the DISSOLVE I & II studies indicate that SEL-212 has a favorable safety and tolerability profile.[1] The majority of treatment-emergent adverse events (TEAEs) were mild to moderate in severity.

Table 1: Summary of Adverse Events of Special Interest (AESI) in DISSOLVE I & II Trials[1]



| Adverse Event of<br>Special Interest      | High-Dose SEL-212<br>(%) | Low-Dose SEL-212<br>(%) | Placebo (%) |
|-------------------------------------------|--------------------------|-------------------------|-------------|
| ≥1 Treatment-<br>emergent AESI            | 64.4                     | 67.0                    | 54.4        |
| Gout Flares                               | 42.5                     | 44.3                    | 43.3        |
| Infections (including viral)              | 23.0                     | 18.2                    | 16.7        |
| COVID-19                                  | 5.7                      | 5.7                     | 6.7         |
| Infusion-related AEs (24h)                | 8.0                      | 6.8                     | 2.2         |
| Infusion reactions (1h) incl. anaphylaxis | 3.4                      | 4.5                     | 0           |
| Hypertriglyceridaemia                     | 6.9                      | 4.5                     | 6.7         |
| Stomatitis                                | 9.2                      | 3.4                     | 0           |
| Renal and urinary disorders               | 1.1                      | 2.3                     | 3.3         |
| Pulmonary embolism                        | 0                        | 1.1                     | 0           |
| Leukopenia                                | 0                        | 2.3                     | 0           |

Data from combined DISSOLVE I & II studies.

A head-to-head comparison with pegloticase in the COMPARE trial showed comparable safety profiles, though with some numerical differences in treatment-related adverse events. Gout flares were reported in 60.2% of SEL-212 patients versus 50.6% of pegloticase patients. Infections occurred in 25.3% of the SEL-212 group compared to 18.4% in the pegloticase group. Infusion-related reactions were also slightly more frequent with SEL-212 (15.7% vs. 11.5%). Stomatitis was observed in 9.6% of patients receiving SEL-212 and none with pegloticase, which is a known effect of rapamycin.[2]

## **Experimental Protocols**



The safety and efficacy of SEL-212 were evaluated in the DISSOLVE I & II phase 3, double-blind, randomized, placebo-controlled trials.[1] Patients were administered once-monthly sequential doses of SEL-110 (pegadricase) at either 0.15 mg/kg (high dose) or 0.1 mg/kg (low dose), followed by SEL-037 (ImmTOR) at 0.2 mg/kg for six treatment periods.[1]



Click to download full resolution via product page

**Figure 1:** Simplified workflow of the DISSOLVE I & II clinical trials.

# **NEO212: A Perillyl Alcohol-Temozolomide Conjugate** for Cancer

NEO212 is a novel compound being investigated for its anti-cancer properties, particularly in acute myeloid leukemia (AML).[3][4] Its mechanism of action involves inducing macrophage differentiation in tumor cells, which halts their proliferation.[3]

## **Preclinical Toxicity of NEO212**

Preclinical studies in mouse models of drug-resistant AML have shown that NEO212 can achieve an apparent cure without detectable drug toxicity.[3]

## **Experimental Protocols**

• In Vitro Cytotoxicity (MTT Assay): AML cells were seeded in 96-well plates and incubated with various concentrations of NEO212 for 48 to 144 hours. At the end of the incubation,



MTT was added to assess cell viability.[4]

• In Vivo Efficacy and Toxicity in Mice: To establish AML models, 5 x 10<sup>4</sup> tumor cells were injected into the peritoneum of mice. Several days later, the mice received oral gavage treatment with 25 mg/kg NEO212 or a vehicle control. The treatment regimen consisted of two or three cycles, with each cycle comprising five consecutive days of once-daily dosing followed by a treatment-free period. The animals were monitored daily for any signs of toxicity.[3]



Click to download full resolution via product page

Figure 2: Experimental workflow for in vivo studies of NEO212 in AML mouse models.



In conclusion, while a specific toxicological profile for "**BM-212**" is not available, the information on SEL-212 and NEO212 provides insights into the safety and tolerability of two distinct investigational drugs. For a comprehensive toxicological assessment of a specific compound, the exact chemical identity and further preclinical and clinical data would be required.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. sciencelibrary.sobi.com [sciencelibrary.sobi.com]
- 2. The COMPARE head-to-head, randomized controlled trial of SEL-212 (pegadricase plus rapamycin-containing nanoparticle, ImmTOR™) versus pegloticase for refractory gout -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEO212, a Perillyl Alcohol-Temozolomide Conjugate, Triggers Macrophage Differentiation of Acute Myeloid Leukemia Cells and Blocks Their Tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentially Curative Therapeutic Activity of NEO212, a Perillyl Alcohol-Temozolomide Conjugate, in Preclinical Cytarabine-Resistant Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SEL-212: A Combination Product for Gout]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667142#toxicological-profile-of-bm-212]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com